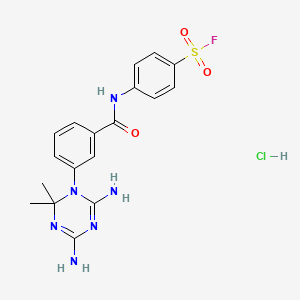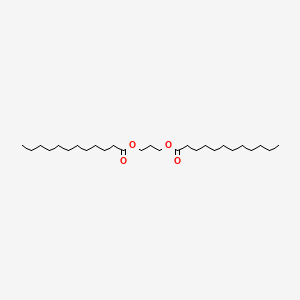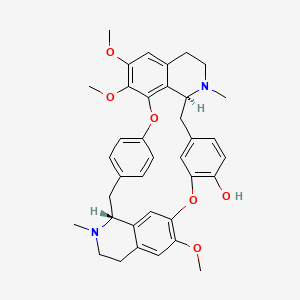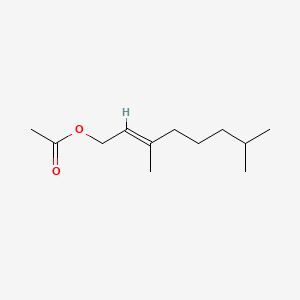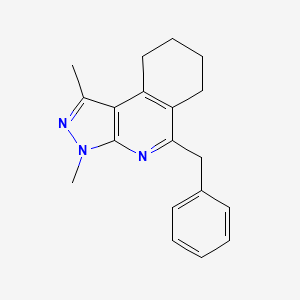
1,3-Dimethyl-5-(phenylmethyl)-6,7,8,9-tetrahydro-3H-pyrazolo(3,4-c)isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-5-(phenylmethyl)-6,7,8,9-tetrahydro-3H-pyrazolo(3,4-c)isoquinoline is a complex heterocyclic compound that belongs to the class of pyrazoloisoquinolines This compound is characterized by its unique structure, which includes a pyrazole ring fused with an isoquinoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-(phenylmethyl)-6,7,8,9-tetrahydro-3H-pyrazolo(3,4-c)isoquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate ortho-substituted nitroaromatic compounds. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out at temperatures ranging from 0°C to 78°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is also gaining popularity in the industrial synthesis of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethyl-5-(phenylmethyl)-6,7,8,9-tetrahydro-3H-pyrazolo(3,4-c)isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoloisoquinolines, which can have different functional groups attached to the core structure .
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-5-(phenylmethyl)-6,7,8,9-tetrahydro-3H-pyrazolo(3,4-c)isoquinoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique electronic and optical properties
Wirkmechanismus
The mechanism of action of 1,3-Dimethyl-5-(phenylmethyl)-6,7,8,9-tetrahydro-3H-pyrazolo(3,4-c)isoquinoline involves its interaction with various molecular targets and pathways:
Molecular Targets: This compound can interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethyl-5-pyrazolone: Another pyrazolone derivative with similar structural features but different biological activities.
1-Phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties and use in medicinal chemistry.
1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole: Exhibits fluorescence properties and is used in various industrial applications
Uniqueness
1,3-Dimethyl-5-(phenylmethyl)-6,7,8,9-tetrahydro-3H-pyrazolo(3,4-c)isoquinoline stands out due to its unique combination of a pyrazole and isoquinoline ring system, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
91623-82-4 |
|---|---|
Molekularformel |
C19H21N3 |
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
5-benzyl-1,3-dimethyl-6,7,8,9-tetrahydropyrazolo[3,4-c]isoquinoline |
InChI |
InChI=1S/C19H21N3/c1-13-18-16-11-7-6-10-15(16)17(20-19(18)22(2)21-13)12-14-8-4-3-5-9-14/h3-5,8-9H,6-7,10-12H2,1-2H3 |
InChI-Schlüssel |
VOWWNFVSYISLFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C2=C1C3=C(CCCC3)C(=N2)CC4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



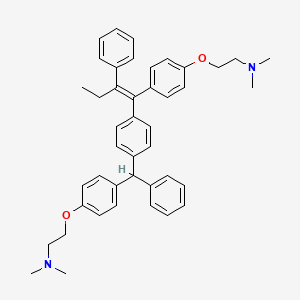
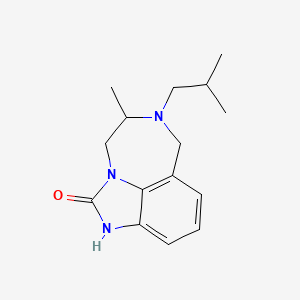


![[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2R)-2-amino-3-methylbutanoate](/img/structure/B12783200.png)
